molecular formula C28H22 B12801347 (Triphenylbuta-1,3-dienyl)benzene CAS No. 855244-81-4

(Triphenylbuta-1,3-dienyl)benzene

Cat. No.: B12801347
CAS No.: 855244-81-4
M. Wt: 358.5 g/mol
InChI Key: KLZOQPDGMFKODC-UHFFFAOYSA-N
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Description

(Triphenylbuta-1,3-dienyl)benzene is an organic compound with the molecular formula C28H22. It is a derivative of butadiene, where the hydrogen atoms are replaced by phenyl groups. This compound is known for its unique structure, which consists of a butadiene core flanked by phenyl groups, making it a subject of interest in organic chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Triphenylbuta-1,3-dienyl)benzene typically involves the coupling of triphenylbutadiene with benzene derivatives. One common method is the palladium-catalyzed cross-coupling reaction, which allows for the formation of the desired product under mild conditions. The reaction usually takes place in the presence of a base, such as potassium carbonate, and a solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(Triphenylbuta-1,3-dienyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, such as halogenated, hydroxylated, and alkylated compounds. These products have diverse applications in organic synthesis and materials science .

Scientific Research Applications

(Triphenylbuta-1,3-dienyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of (Triphenylbuta-1,3-dienyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its phenyl groups enhance its stability and reactivity, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Triphenylbuta-1,3-dienyl)benzene is unique due to its combination of a butadiene core with multiple phenyl groups. This structure imparts specific electronic and steric properties, making it valuable in various chemical and industrial applications .

Properties

CAS No.

855244-81-4

Molecular Formula

C28H22

Molecular Weight

358.5 g/mol

IUPAC Name

1,1,3-triphenylbuta-1,3-dien-2-ylbenzene

InChI

InChI=1S/C28H22/c1-22(23-14-6-2-7-15-23)27(24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,1H2

InChI Key

KLZOQPDGMFKODC-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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